molecular formula C17H19N3O B4446584 7-methyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone

7-methyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4446584
M. Wt: 281.35 g/mol
InChI Key: XAUCTOIQNHCLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MEOPQ and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of MEOPQ is not fully understood, but it is believed to involve the modulation of neurotransmitter systems, including dopamine and serotonin. MEOPQ has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. MEOPQ has also been shown to bind to specific receptors in the brain, including the 5-HT2A receptor.
Biochemical and Physiological Effects:
MEOPQ has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cancer cell growth, and the reduction of inflammation. MEOPQ has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

MEOPQ has several advantages for lab experiments, including its high purity and stability. However, MEOPQ is also relatively expensive and may require specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the study of MEOPQ, including the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for neurological disorders and cancer, and the investigation of its effects on other neurotransmitter systems. Additionally, the potential side effects and toxicity of MEOPQ should be further explored to ensure its safety for human use.
In conclusion, MEOPQ is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MEOPQ has shown promise as a potential drug candidate for the treatment of neurological disorders and cancer, but further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

MEOPQ has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, MEOPQ has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, MEOPQ has been studied for its effects on neurotransmitter systems, including dopamine and serotonin. In cancer research, MEOPQ has been evaluated for its potential as an anticancer agent.

properties

IUPAC Name

7-methyl-2-(2-phenylethylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12-9-15-14(16(21)10-12)11-19-17(20-15)18-8-7-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUCTOIQNHCLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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